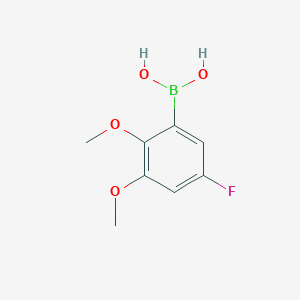
1-(Difluoromethyl)naphthalene-2-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)naphthalene-2-carboxaldehyde is a chemical compound with the molecular formula C12H8F2O. It is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, specifically at the second position, and an aldehyde group at the first position.
Méthodes De Préparation
The synthesis of 1-(Difluoromethyl)naphthalene-2-carboxaldehyde can be achieved through several synthetic routes. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the naphthalene ring. This process typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild reaction conditions .
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Analyse Des Réactions Chimiques
1-(Difluoromethyl)naphthalene-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(Difluoromethyl)naphthalene-2-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(Difluoromethyl)naphthalene-2-carboxaldehyde exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activities and functions .
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)naphthalene-2-carboxaldehyde can be compared with other similar compounds, such as:
1-(Trifluoromethyl)naphthalene-2-carboxaldehyde: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and stability.
1-(Chloromethyl)naphthalene-2-carboxaldehyde: The presence of a chloromethyl group introduces different chemical properties and reactivity patterns.
1-(Methyl)naphthalene-2-carboxaldehyde: The methyl group provides a simpler structure with different reactivity compared to the difluoromethyl group.
Propriétés
Formule moléculaire |
C12H8F2O |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
1-(difluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)11-9(7-15)6-5-8-3-1-2-4-10(8)11/h1-7,12H |
Clé InChI |
FHVCGPRQBMXLNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11898655.png)

![2-Chloro-5H-indeno[1,2-d]pyrimidine](/img/structure/B11898677.png)

![Benzenamine, N-[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B11898682.png)

![2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11898691.png)
![3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile](/img/structure/B11898692.png)

